molecular formula C15H14O5 B041419 (3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde CAS No. 39746-01-5

(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde

Cat. No. B041419
CAS RN: 39746-01-5
M. Wt: 274.27 g/mol
InChI Key: NDHMOBCVFGMXRK-FVCCEPFGSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to the structure of interest often involves complex reactions, including electrophilic substitution and hydrogenation processes. For instance, the synthesis of stabilized bis(2-oxo-2H-cyclohepta[b]furan-3-yl)phenylmethyl and bis(1,2-dihydro-2-oxo-N-phenylcyclohepta[b]pyrrol-3-yl)phenylmethyl cations demonstrates the complexity of reactions involving furan derivatives (Naya & Nitta, 2000).

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, a heterocyclic ring with oxygen, which significantly influences the chemical reactivity and physical properties of these compounds. The crystal structure analysis of related compounds, such as rac-(3E,3aR,6aR)-3-(Hydroxymethyl­ene)-3,3a,6,6a-tetra­hydro-2H-cyclo­penta­[b]furan-2-one, provides insight into the stereochemistry and molecular conformation of these molecules (Peifer et al., 2007).

Chemical Reactions and Properties

Furan derivatives undergo a variety of chemical reactions, reflecting their diverse chemical properties. For example, the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through direct palladium iodide catalyzed oxidative carbonylation illustrates the reactivity of furan compounds towards carbonylation reactions (Gabriele et al., 2012).

Scientific Research Applications

Synthesis of Enantiomerically Pure Triquinanes

Research by Weinges et al. (1994) explored the synthesis of unsaturated Cyclopenta[b]furan-2-ones from (S)-(+)-Carvone, leading to enantiomerically pure triquinanes. They successfully synthesized derivatives such as (3aS,5S,6aS)-(-)-5-acetoxyhexahydro-6a-methyl-2H-cyclopenta[b]furan-2-one, which are critical for triquinane synthesis (Weinges, Reichert, & Braun, 1994).

Preparation of Cyan Dyes

Davis et al. (2010) synthesized cyan dyes from similar compounds, illustrating the potential of Cyclopenta[b]furan derivatives in dye production. They utilized 6-Diethylaminobenzo[b]furan-2-carboxaldehyde to create a variety of cyan dyes, demonstrating the compound's versatility in synthetic chemistry (Davis, Groshens, & Parrish, 2010).

Synthesis of Cyclopentanoids

Gimazetdinov et al. (2016) investigated the Hydroxymethylation of bicyclic allylsilane, leading to the synthesis of new cyclopentanoids. This study highlights the role of Cyclopenta[b]furan derivatives in creating structurally diverse and complex organic compounds (Gimazetdinov, Almukhametov, Loza, & Miftakhov, 2016).

Characterization of Novel Colored Maillard Reaction Products

Hofmann's (1998) research identified colored compounds formed by Maillard-type reactions involving furan-2-carboxaldehyde. This study shows the potential of Cyclopenta[b]furan derivatives in food chemistry, particularly in understanding the formation of colored compounds during cooking and processing (Hofmann, 1998).

properties

IUPAC Name

[(3aR,4R,5R,6aS)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,8,10-13H,6-7H2/t10-,11-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHMOBCVFGMXRK-FVCCEPFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451415
Record name Corey aldehyde benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde

CAS RN

39746-01-5
Record name (3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39746-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corey aldehyde benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Cyclopenta[b]furan-4-carboxaldehyde, 5-(benzoyloxy)hexahydro-2-oxo-, (3aR,4R,5R,6aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde
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(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde
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(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde
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(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde
Reactant of Route 5
(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde
Reactant of Route 6
Reactant of Route 6
(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde

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